molecular formula C19H25NO4 B4691429 2-(4-methoxyphenyl)-N-(3,4,5-trimethoxybenzyl)ethanamine

2-(4-methoxyphenyl)-N-(3,4,5-trimethoxybenzyl)ethanamine

Cat. No. B4691429
M. Wt: 331.4 g/mol
InChI Key: JCOLFVSTDUIXNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methoxyphenyl)-N-(3,4,5-trimethoxybenzyl)ethanamine, also known as Mescaline, is a naturally occurring psychedelic substance found in several species of cactus plants. It has been used for centuries in traditional religious and spiritual practices, and more recently, in scientific research. In

Mechanism of Action

2-(4-methoxyphenyl)-N-(3,4,5-trimethoxybenzyl)ethanamine acts primarily as a serotonin receptor agonist, specifically targeting the 5-HT2A receptor. It also has affinity for other serotonin receptors, as well as dopamine and norepinephrine receptors. The exact mechanism of action is not fully understood, but it is believed to involve changes in neural activity and connectivity in the brain.
Biochemical and Physiological Effects:
This compound produces a range of effects on perception, cognition, and emotion. It can induce altered states of consciousness, including visual hallucinations, synesthesia, and ego dissolution. It can also enhance creativity, empathy, and spiritual experiences. Physiologically, it can cause changes in heart rate, blood pressure, and body temperature.

Advantages and Limitations for Lab Experiments

2-(4-methoxyphenyl)-N-(3,4,5-trimethoxybenzyl)ethanamine has several advantages for use in lab experiments, including its well-established psychoactive effects and its potential therapeutic uses. However, it also has several limitations, including the potential for adverse effects and the difficulty in controlling dosage and administration.

Future Directions

There are several future directions for the study of 2-(4-methoxyphenyl)-N-(3,4,5-trimethoxybenzyl)ethanamine. One area of interest is in the development of new therapeutic applications, particularly for the treatment of psychiatric disorders. Another area of interest is in the study of the neural mechanisms underlying the psychoactive effects of this compound, including changes in neural activity and connectivity. Finally, there is a need for further research on the safety and potential adverse effects of this compound, particularly in the context of clinical use.
Conclusion:
In conclusion, this compound is a fascinating substance with a long history of use in traditional religious and spiritual practices, as well as in scientific research. It has potential therapeutic uses and can induce altered states of consciousness and enhance creativity and spiritual experiences. However, it also has limitations and potential adverse effects that must be carefully considered. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of this compound.

Scientific Research Applications

2-(4-methoxyphenyl)-N-(3,4,5-trimethoxybenzyl)ethanamine has been studied extensively for its psychoactive properties and potential therapeutic uses. It has been used in studies on perception, cognition, and consciousness, as well as in the treatment of psychiatric disorders such as depression, anxiety, and addiction. This compound has also been studied for its potential to enhance creativity and spiritual experiences.

properties

IUPAC Name

2-(4-methoxyphenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO4/c1-21-16-7-5-14(6-8-16)9-10-20-13-15-11-17(22-2)19(24-4)18(12-15)23-3/h5-8,11-12,20H,9-10,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCOLFVSTDUIXNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNCC2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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